molecular formula C20H23FN2O B239212 1-(4-Fluorobenzoyl)-4-mesitylpiperazine

1-(4-Fluorobenzoyl)-4-mesitylpiperazine

Cat. No.: B239212
M. Wt: 326.4 g/mol
InChI Key: KUEBEEJUGNMQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzoyl)-4-mesitylpiperazine is a piperazine derivative featuring a 4-fluorobenzoyl group at the 1-position and a mesityl (2,4,6-trimethylphenyl) substituent at the 4-position of the piperazine ring.

Properties

Molecular Formula

C20H23FN2O

Molecular Weight

326.4 g/mol

IUPAC Name

(4-fluorophenyl)-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H23FN2O/c1-14-12-15(2)19(16(3)13-14)22-8-10-23(11-9-22)20(24)17-4-6-18(21)7-5-17/h4-7,12-13H,8-11H2,1-3H3

InChI Key

KUEBEEJUGNMQKV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Analogs and Their Substituents
Compound Name 1-Position Substituent 4-Position Substituent Key Applications/Activities References
1-(4-Fluorobenzoyl)-4-mesitylpiperazine 4-Fluorobenzoyl Mesityl (2,4,6-trimethylphenyl) Hypothesized kinase inhibition*
1-(2-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine 2-Fluorobenzoyl 4-Nitrobenzyl Insecticidal agents
1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine 2-Fluorobenzoyl 4-Methoxyphenyl Structural studies (XRD data)
4-(4-Fluorobenzyl)piperazin-1-ylmethanone 4-Fluorobenzyl 4-Chlorophenylmethanone Tyrosine kinase inhibitors
1-(4-Fluorophenyl)-4-(mesitylsulfonyl)piperazine 4-Fluorophenyl Mesitylsulfonyl Unspecified (chemical intermediate)

Notes:

  • Mesityl vs. Nitro/Methoxy Groups : The mesityl group’s steric bulk may enhance lipophilicity and hinder metabolic degradation compared to smaller substituents like nitro or methoxy groups. For example, 1-(2-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine () showed insecticidal activity, but its nitro group may confer higher reactivity and polarity, limiting bioavailability .
  • Fluorobenzoyl vs. In contrast, 4-fluorobenzyl derivatives (e.g., ) prioritize alkyl chain flexibility, which may suit kinase inhibitor scaffolds .

Key Observations :

  • The target compound’s synthesis likely follows standard aroylation protocols (e.g., reacting mesitylpiperazine with 4-fluorobenzoyl chloride in the presence of a base) .
  • Analogs like 1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine () exhibit well-defined monoclinic crystal structures, suggesting that mesityl-substituted derivatives may similarly adopt stable conformations conducive to crystallography.
Table 3: Bioactivity of Selected Analogs
Compound Name Biological Activity Mechanism/Application References
1-(4-Fluorobenzoyl)-piperidin-4yl phenoxy derivative (AHL-157) Hypolipidemic agent Reduces triglycerides, cholesterol
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives Tyrosine kinase inhibition Anticancer drug candidates
1-(5-(4-Fluorobenzoyl)hydrazinecarbonyl)pyridin-2-yl urea Antimicrobial activity Targets bacterial hydrolases

Comparative Analysis :

  • Hypolipidemic Activity : The piperidine analog AHL-157 () demonstrates superior lipid-lowering effects compared to bezafibrate, suggesting that 4-fluorobenzoyl-piperazine derivatives with bulky substituents (e.g., mesityl) may enhance metabolic stability and potency .
  • Antimicrobial vs. Kinase Inhibition : Substituent choice dictates target selectivity. For instance, hydrazinecarbonyl derivatives () exhibit antimicrobial activity, while benzylpiperazines () are tailored for kinase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.